GW0742

Catalog No.
S529595
CAS No.
317318-84-6
M.F
C21H17F4NO3S2
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW0742

CAS Number

317318-84-6

Product Name

GW0742

IUPAC Name

2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid

Molecular Formula

C21H17F4NO3S2

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28)

InChI Key

HWVNEWGKWRGSRK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O

solubility

Soluble in DMSO, not in water

Synonyms

GW0742; GW-0742; GW 0742; GW0742X; GW-0742X; GW 0742X; GW610742; GW-610742; GW 610742.

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O

The exact mass of the compound GW0742 is 471.0586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metabolic Regulation and Energy Homeostasis

Anti-Inflammatory Effects

Cardiovascular Function

Neuroprotective Properties

Cancer Treatment

Liver Diseases

Skin Diseases

Eye Health

GW0742, also referred to as GW610742 or fitorine, is a synthetic compound classified as a potent and selective agonist of the peroxisome proliferator-activated receptor delta. This receptor plays a crucial role in regulating various physiological processes, including lipid metabolism, inflammation, and energy homeostasis. The chemical formula for GW0742 is C₁₁H₁₇F₄NO₃S₂, with a molar mass of 471.48 g/mol .

  • GW0742's therapeutic potential stems from its ability to activate PPARδ/β receptors. These receptors regulate gene expression involved in various physiological processes, including metabolism, inflammation, and cell differentiation [, ].
  • Studies suggest GW0742 may:
    • Improve insulin sensitivity [].
    • Reduce inflammation [].
    • Promote wound healing [].
  • As a research compound, GW0742's safety profile in humans is not fully established.
  • In-vitro and animal studies haven't reported significant adverse effects, but further research is needed [].

Please Note:

  • GW0742 is not an approved medication and should not be used without proper medical supervision.
  • More research is necessary to determine its efficacy and safety for specific therapeutic applications.

GW0742 primarily functions through its interaction with the peroxisome proliferator-activated receptor delta, leading to the modulation of gene expression involved in metabolic pathways. Its activity can vary based on concentration; at lower doses, it acts as an agonist, while at higher concentrations, it may exhibit antagonistic properties towards other nuclear receptors such as the androgen receptor and vitamin D receptor .

The biological effects of GW0742 have been extensively studied in various models. Research indicates that it can ameliorate conditions such as experimentally induced pancreatitis and hypertension in diet-induced obese mice. Additionally, GW0742 has shown promise in enhancing fatty acid oxidation and reducing inflammation, suggesting potential applications in metabolic disorders and cardiovascular diseases .

In endothelial cells, GW0742 has been observed to influence tubulogenesis—a process critical for angiogenesis—through a SIRT1-dependent mechanism that enhances metabolic activity during dynamic conditions .

The synthesis of GW0742 involves multiple steps that typically include the formation of key intermediates followed by cyclization and functionalization to achieve the final structure. Various derivatives have also been synthesized to enhance potency and reduce toxicity. For instance, modifications like replacing the thiazole ring with an oxazole ring have been explored to optimize its biological activity .

GW0742 has potential therapeutic applications across several domains:

  • Metabolic Disorders: It shows promise in treating obesity-related conditions by improving insulin sensitivity and reducing liver inflammation.
  • Cardiovascular Health: Its ability to modulate endothelial function suggests potential use in preventing cardiovascular diseases.
  • Anti-inflammatory Effects: GW0742 has demonstrated efficacy in reducing inflammatory responses in various animal models .

Studies on GW0742's interactions with other nuclear receptors reveal its complex pharmacological profile. It exhibits mixed agonistic and antagonistic effects depending on the concentration and type of receptor involved. For example, it has been shown to inhibit coactivator binding at certain concentrations, leading to decreased expression of target genes associated with inflammation and metabolism .

Additionally, research indicates that GW0742's effects on endothelial cells are mediated through SIRT1-dependent pathways, highlighting its role in regulating metabolic shifts during angiogenesis .

Several compounds share structural similarities or biological activities with GW0742. Here are some notable examples:

Compound NameStructure TypeMain ActivityUnique Features
GW501516PPARδ/β AgonistEnhances lipid metabolismMore potent than GW0742
RosiglitazonePPARγ AgonistImproves insulin sensitivityPrimarily used for diabetes
FenofibratePPARα AgonistReduces triglyceridesPrimarily used for dyslipidemia
PioglitazonePPARγ AgonistReduces insulin resistanceAssociated with weight gain

GW0742 is unique due to its selective action on PPARδ/β compared to other compounds that may target multiple PPAR subtypes or different receptors entirely. Its dual role as both an agonist and antagonist at varying concentrations provides it with a distinctive pharmacological profile that is being actively researched for various therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

471.05859840 g/mol

Monoisotopic Mass

471.05859840 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4PZK9FJC4Z

Other CAS

317318-84-6

Wikipedia

GW0742

Dates

Last modified: 08-15-2023

"Cayman Chemical GW0742". Retrieved 31 Mar 2013.

Smith SA, Monteith GR, Robinson JA, Venkata NG, May FJ, Roberts-Thomson SJ (July 2004). "Effect of the peroxisome proliferator-activated receptor beta activator GW0742 in rat cultured cerebellar granule neurons". Journal of Neuroscience Research. 77 (2): 240–9. doi:10.1002/jnr.20153. PMID 15211590. S2CID 21295375.

Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, et al. (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088.

Sznaidman ML, Haffner CD, Maloney PR, Fivush A, Chao E, Goreham D, Sierra ML, LeGrumelec C, Xu HE, Montana VG, Lambert MH, Willson TM, Oliver WR, Sternbach DD (May 2003). "Novel selective small molecule agonists for peroxisome proliferator-activated receptor δ (PPARδ)--synthesis and biological activity". Bioorganic & Medicinal Chemistry Letters. 13 (9): 1517–21. doi:10.1016/s0960-894x(03)00207-5. PMID 12699745.

Wagner N, Jehl-Piétri C, Lopez P, Murdaca J, Giordano C, Schwartz C, et al. (July 2009). "Peroxisome proliferator-activated receptor beta stimulation induces rapid cardiac growth and angiogenesis via direct activation of calcineurin". Cardiovascular Research. 83 (1): 61–71. doi:10.1093/cvr/cvp106. PMID 19351742.

Nandhikonda P, Yasgar A, Baranowski AM, Sidhu PS, McCallum MM, Pawlak AJ, Teske K, Feleke B, Yuan NY, Kevin C, Bikle DD, Ayers SD, Webb P, Rai G, Simeonov A, Jadhav A, Maloney D, Arnold LA (June 2013). "Peroxisome proliferation-activated receptor δ agonist GW0742 interacts weakly with multiple nuclear receptors, including the vitamin D receptor". Biochemistry. 52 (24): 4193–203. doi:10.1021/bi400321p. PMC 3724348. PMID 23713684.

Teske KA, Bogart JW, Arnold LA (February 2018). "Novel VDR antagonists based on the GW0742 scaffold". Bioorganic & Medicinal Chemistry Letters. 28 (3): 351–354. doi:10.1016/j.bmcl.2017.12.041. PMC 6008168. PMID 29287957.

Perez Diaz N, Zloh M, Patel P, Mackenzie LS (January 2016). "In silico modelling of prostacyclin and other lipid mediators to nuclear receptors reveal novel thyroid hormone receptor antagonist properties". Prostaglandins & Other Lipid Mediators. 122: 18–27. doi:10.1016/j.prostaglandins.2015.12.002. PMID 26686607.

Teske KA, Rai G, Nandhikonda P, Sidhu PS, Feleke B, Simeonov A, Yasgar A, Jadhav A, Maloney DJ, Arnold LA (October 2017). "Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 Scaffold". ACS Combinatorial Science. 19 (10): 646–656. doi:10.1021/acscombsci.7b00066. PMC 5643073. PMID 28825467.

Paterniti I, Mazzon E, Riccardi L, Galuppo M, Impellizzeri D, Esposito E, Bramanti P, Cappellani A, Cuzzocrea S (July 2012). "Peroxisome proliferator-activated receptor β/δ agonist GW0742 ameliorates cerulein- and taurocholate-induced acute pancreatitis in mice". Surgery. 152 (1): 90–106. doi:10.1016/j.surg.2012.02.004. PMID 22521259.

Toral M, Gómez-Guzmán M, Jiménez R, Romero M, Zarzuelo MJ, Utrilla MP, Hermenegildo C, Cogolludo Á, Pérez-Vizcaíno F, Gálvez J, Duarte J (September 2015). "Chronic peroxisome proliferator-activated receptorβ/δ agonist GW0742 prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity". Journal of Hypertension. 33 (9): 1831–44. doi:10.1097/HJH.0000000000000634. PMID 26147382. S2CID 38565637.

Niu HS, Ku PM, Niu CS, Cheng JT, Lee KS (2015). "Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals". Drug Design, Development and Therapy. 9: 5625–32. doi:10.2147/DDDT.S95045. PMC 4610778. PMID 26508837.

Di Paola R, Esposito E, Mazzon E, Paterniti I, Galuppo M, Cuzzocrea S (August 2010). "GW0742, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury". Journal of Leukocyte Biology. 88 (2): 291–301. doi:10.1189/jlb.0110053. PMID 20430778. S2CID 21168990.

Haskova Z, Hoang B, Luo G, Morgan LA, Billin AN, Barone FC, Shearer BG, Barton ME, Kilgore KS (July 2008). "Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand GW0742". Inflammation Research. 57 (7): 314–21. doi:10.1007/s00011-007-7157-4. PMID 18622687. S2CID 25631088.

Explore Compound Types